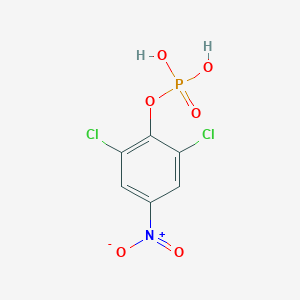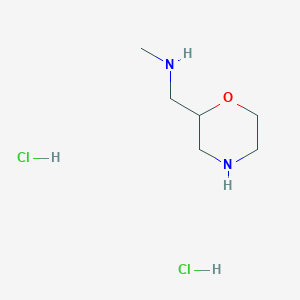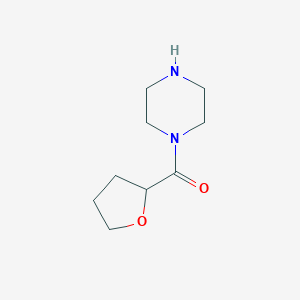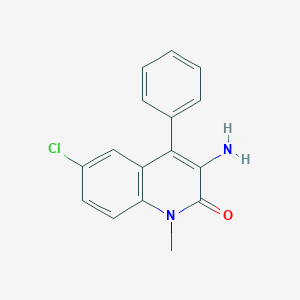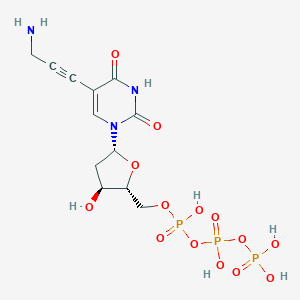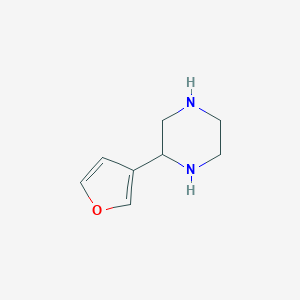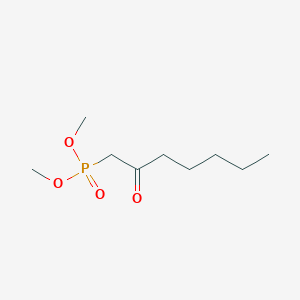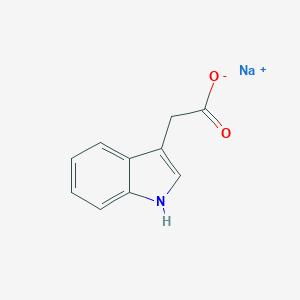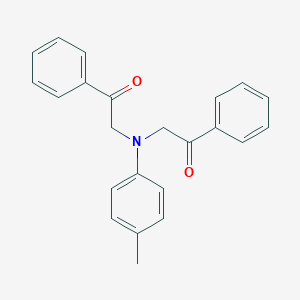
2-(4-Methyl-N-phenacylanilino)-1-phenylethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethanone, 2,2’-[(4-methylphenyl)imino]bis[1-phenyl-] is a complex organic compound characterized by its unique structure, which includes a phenyl group and a methylphenyl imino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethanone, 2,2’-[(4-methylphenyl)imino]bis[1-phenyl-] typically involves the reaction of 4-methylphenylamine with benzaldehyde under controlled conditions. The reaction proceeds through the formation of an imine intermediate, which is then further reacted with ethanone to yield the final product. The reaction conditions often include the use of a solvent such as ethanol and a catalyst to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of Ethanone, 2,2’-[(4-methylphenyl)imino]bis[1-phenyl-] may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may also include purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
Ethanone, 2,2’-[(4-methylphenyl)imino]bis[1-phenyl-] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: The phenyl groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens or alkylating agents can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenyl oxides, while reduction can produce phenylamines.
Scientific Research Applications
Ethanone, 2,2’-[(4-methylphenyl)imino]bis[1-phenyl-] has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the manufacture of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which Ethanone, 2,2’-[(4-methylphenyl)imino]bis[1-phenyl-] exerts its effects involves interactions with molecular targets such as enzymes or receptors. The imine group can form covalent bonds with nucleophilic sites on proteins, altering their function. Additionally, the phenyl groups may interact with hydrophobic pockets in target molecules, influencing their activity.
Comparison with Similar Compounds
Similar Compounds
Acetophenone: A simpler compound with a similar phenyl group but lacking the imine functionality.
Benzophenone: Contains two phenyl groups but does not have the imine group.
4-Methylacetophenone: Similar structure but with a methyl group instead of the imine group.
Uniqueness
Ethanone, 2,2’-[(4-methylphenyl)imino]bis[1-phenyl-] is unique due to the presence of both phenyl and imine groups, which confer distinct chemical properties and reactivity
Properties
CAS No. |
113385-73-2 |
|---|---|
Molecular Formula |
C23H21NO2 |
Molecular Weight |
343.4 g/mol |
IUPAC Name |
2-(4-methyl-N-phenacylanilino)-1-phenylethanone |
InChI |
InChI=1S/C23H21NO2/c1-18-12-14-21(15-13-18)24(16-22(25)19-8-4-2-5-9-19)17-23(26)20-10-6-3-7-11-20/h2-15H,16-17H2,1H3 |
InChI Key |
LJZFSRYVWJEHPB-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)N(CC(=O)C2=CC=CC=C2)CC(=O)C3=CC=CC=C3 |
Canonical SMILES |
CC1=CC=C(C=C1)N(CC(=O)C2=CC=CC=C2)CC(=O)C3=CC=CC=C3 |
Synonyms |
2,2'-(P-TOLYLAZANEDIYL)BIS(1-PHENYLETHANONE) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Dibenzo[e,l]pyrene](/img/structure/B48497.png)
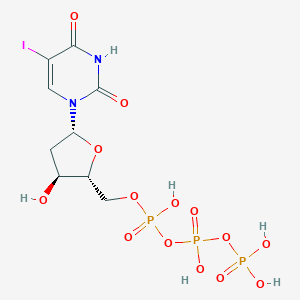
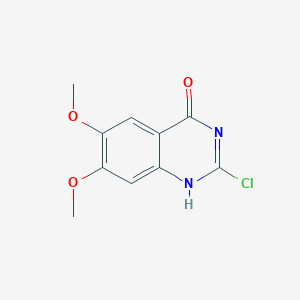
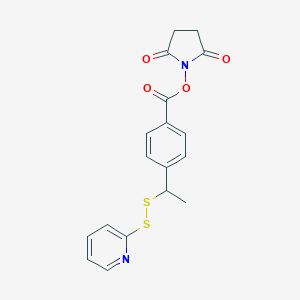
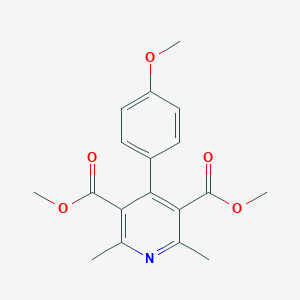
![[Hydroxy(oxido)phosphoryl] hydrogen phosphate;tributylazanium](/img/structure/B48507.png)
